An In-depth Technical Guide to the Molecular Structure of N-(4-Methoxy-2-methylphenyl)acetamide
An In-depth Technical Guide to the Molecular Structure of N-(4-Methoxy-2-methylphenyl)acetamide
This guide provides a comprehensive technical overview of N-(4-Methoxy-2-methylphenyl)acetamide, a substituted aromatic amide of interest to researchers and professionals in drug development and medicinal chemistry. By leveraging established chemical principles and comparative data from closely related analogues, this document elucidates the molecule's structural characteristics, synthesis, and potential for further investigation.
Introduction and Chemical Identity
N-(4-Methoxy-2-methylphenyl)acetamide, also known by its systematic IUPAC name, is a member of the acetanilide class of organic compounds. Its core structure consists of a 2,4-disubstituted aniline ring, specifically with methoxy and methyl groups, where the amino group is acetylated. The presence and positioning of these functional groups are critical determinants of the molecule's physicochemical properties and, by extension, its potential biological activity.
The foundational identity of this molecule is established by its unique chemical identifiers, which are crucial for unambiguous reference in research and regulatory contexts.
| Identifier | Value |
| CAS Number | 31601-41-9[1][2] |
| Molecular Formula | C₁₀H₁₃NO₂[2][3] |
| Molecular Weight | 179.22 g/mol [2][3] |
| InChI | 1S/C10H13NO2/c1-7-6-9(13-3)4-5-10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12)[3] |
| InChIKey | AYRUKGQCGNNMLA-UHFFFAOYSA-N[3] |
| SMILES | Cc1cc(ccc1NC(=O)C)OC[3] |
The structure, depicted below, reveals a molecule with a degree of steric hindrance around the amide linkage due to the ortho-methyl group, which can influence its conformation and interaction with biological targets.
Caption: 2D representation of N-(4-Methoxy-2-methylphenyl)acetamide.
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of N-(4-Methoxy-2-methylphenyl)acetamide is not abundant, its structure strongly suggests a straightforward and well-established synthetic route: the N-acetylation of 4-methoxy-2-methylaniline. This precursor is commercially available from suppliers such as Sigma-Aldrich and Tokyo Chemical Industry (TCI).[4]
Proposed Synthetic Protocol
The acetylation of anilines is a fundamental transformation in organic chemistry. The following protocol is based on established methods for the acetylation of substituted anilines, such as the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide from 4-methoxy-2-nitroaniline.[5]
Workflow for the Synthesis of N-(4-Methoxy-2-methylphenyl)acetamide
Caption: Proposed workflow for the synthesis of N-(4-Methoxy-2-methylphenyl)acetamide.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 4-methoxy-2-methylaniline (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add acetic anhydride (1.1-1.2 equivalents) dropwise. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.
-
Monitoring: Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water with stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified N-(4-Methoxy-2-methylphenyl)acetamide.
-
Drying: Dry the purified crystals under vacuum.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline, being nucleophilic, attacks the electrophilic carbonyl carbon of the acetic anhydride. The subsequent collapse of the tetrahedral intermediate and loss of an acetate leaving group, followed by deprotonation, yields the stable amide product. The use of acetic acid as a solvent is common for such reactions as it is polar enough to dissolve the reactants and is unreactive under the conditions.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Aromatic Protons: The three protons on the phenyl ring will appear as distinct signals. The proton ortho to the methoxy group and meta to the acetamido group will likely be a doublet. The proton ortho to the methyl group and meta to the acetamido group will also be a doublet, and the proton between the methyl and acetamido groups will be a singlet.
-
Amide Proton (N-H): A broad singlet, typically in the downfield region (δ 7.5-9.5 ppm), the chemical shift of which is dependent on concentration and solvent.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
Methyl Protons (Ar-CH₃): A sharp singlet around δ 2.1-2.3 ppm.
-
Acetyl Protons (-COCH₃): A sharp singlet around δ 2.0-2.2 ppm.
¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-170 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen and nitrogen atoms will be the most downfield in this region.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, likely around δ 15-20 ppm.
-
Acetyl Carbon (-COCH₃): A signal in the aliphatic region, around δ 24 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands that confirm the presence of the principal functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3100 | Secondary amide, typically a sharp to moderately broad peak. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | From the methyl and methoxy groups. |
| C=O Stretch (Amide I) | 1680 - 1640 | A strong, sharp absorption, characteristic of the amide carbonyl. |
| N-H Bend (Amide II) | 1570 - 1515 | A strong band, characteristic of secondary amides. |
| C-O Stretch (Ether) | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong bands indicative of the aryl-alkyl ether linkage. |
This predicted data can be compared to the available IR spectra for N-(4-methoxyphenyl)acetamide.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO•) to give a fragment at m/z = 136, and cleavage of the amide bond, leading to other characteristic fragments.
Potential Biological Activity and Applications
While N-(4-Methoxy-2-methylphenyl)acetamide itself is not a widely studied compound, its structural similarity to known bioactive molecules provides a strong basis for inferring its potential applications in drug discovery and development.
Analgesic and Antipyretic Potential
The parent compound, N-(4-methoxyphenyl)acetamide (methacetin), was historically used as an analgesic and antipyretic agent, similar to its more famous analogue, phenacetin.[8] The primary mechanism of action of these compounds is related to their metabolism to acetaminophen (paracetamol). It is plausible that N-(4-Methoxy-2-methylphenyl)acetamide could exhibit similar properties, although the ortho-methyl group would likely influence its metabolic profile and potency.
Precursor for Biologically Active Molecules
N-(4-Methoxy-2-methylphenyl)acetamide serves as a direct precursor to N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide.[8][9] The introduction of a nitro group is a common step in the synthesis of more complex pharmaceutical intermediates. The study of such nitrated derivatives is relevant in the context of oxidative stress and the in vivo formation of potentially bioactive or toxic metabolites.[10]
Broader Medicinal Chemistry Context
Derivatives of N-phenylacetamide and related anilides are a cornerstone of medicinal chemistry, with applications ranging from anti-inflammatory to antimicrobial agents.[11][12] The specific substitution pattern of N-(4-Methoxy-2-methylphenyl)acetamide offers a unique scaffold for further chemical modification to explore a range of biological targets. For instance, studies on acetylated phenolic compounds have indicated that acetylation can modulate biological activity, including antithrombotic effects.[13]
Conclusion
N-(4-Methoxy-2-methylphenyl)acetamide is a well-defined chemical entity with a clear, albeit not extensively documented, profile. Its synthesis is readily achievable through standard organic chemistry techniques, and its structural features can be confidently predicted using modern spectroscopic methods by comparison with closely related compounds. The primary value of this molecule for researchers and drug development professionals lies in its potential as a precursor for more complex bioactive molecules and as an analogue for exploring the structure-activity relationships of acetanilide-based therapeutic agents. Further investigation into its metabolism and biological activity is warranted to fully elucidate its potential in medicinal chemistry.
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Figure 1. Target molecule N-(4-Methoxy-2-methylphenyl)acetamide with systematic numbering for NMR analysis.
